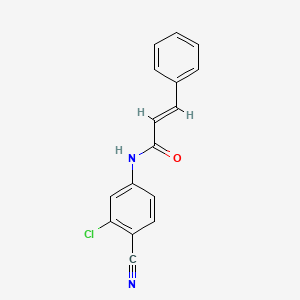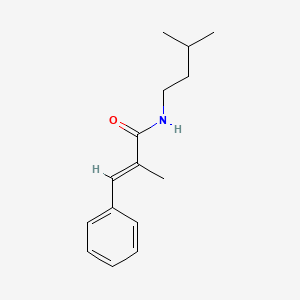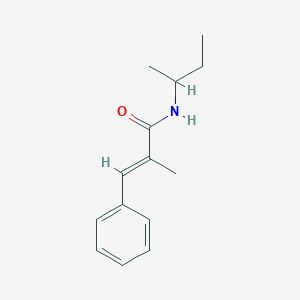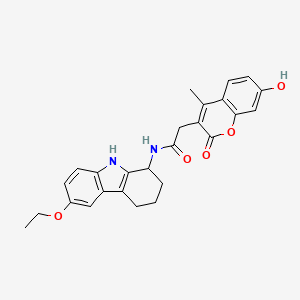![molecular formula C16H14N4O4S B11016194 2-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11016194.png)
2-cyclopropyl-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals fascinating features. Let’s break it down:
2-Cyclopropyl: The molecule contains a cyclopropyl ring, a three-membered cyclic structure.
N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]: This part includes a thiadiazole ring with a methoxymethyl group attached.
1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: The core structure is an isoindole ring with a carboxamide group.
Preparation Methods
Unfortunately, specific synthetic routes for this compound are scarce in the literature. industrial production likely involves multistep processes, including cyclization, amidation, and functional group modifications. Researchers would need to explore novel strategies to access this compound efficiently.
Chemical Reactions Analysis
The compound may undergo various reactions:
Oxidation: Oxidative transformations could modify the thiadiazole or isoindole moieties.
Reduction: Reduction reactions might reduce the carbonyl groups or other functional groups.
Substitution: Substituents on the cyclopropyl or thiadiazole ring could be replaced. Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. Does it exhibit antimicrobial, antiviral, or anticancer properties?
Chemistry: Explore its reactivity and applications in organic synthesis.
Biology: Investigate its effects on cellular processes or biological pathways.
Mechanism of Action
The compound’s mechanism of action remains elusive. Researchers would need to identify molecular targets and pathways affected by this compound.
Comparison with Similar Compounds
Isoindole derivatives: Explore compounds with similar isoindole cores.
Thiadiazoles: Investigate other thiadiazole-containing molecules.
Properties
Molecular Formula |
C16H14N4O4S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O4S/c1-24-7-12-18-19-16(25-12)17-13(21)8-2-5-10-11(6-8)15(23)20(14(10)22)9-3-4-9/h2,5-6,9H,3-4,7H2,1H3,(H,17,19,21) |
InChI Key |
KQIAHGPBKCTYQP-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11016123.png)

![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)butanamide](/img/structure/B11016127.png)
![1-{[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-proline](/img/structure/B11016134.png)

![2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B11016146.png)
![2-(2,4-Dimethoxyphenyl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11016150.png)
![methyl N-{[1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B11016151.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11016152.png)

![1-[4-(azepan-1-ylsulfonyl)phenyl]-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11016169.png)
![N-[2-(4-methoxyphenyl)-2-oxoethyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B11016182.png)
